Reduced Lipophilicity vs. Methyl Analog
Replacement of the 5-methyl group with a 5-methoxymethyl group results in a measurable decrease in predicted octanol-water partition coefficient, indicating higher polarity and potentially superior aqueous solubility. This is a key differentiator for biological assay design where lower non-specific binding is desired .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.20 (Target: Methyl 3-amino-5-(methoxymethyl)benzoate) |
| Comparator Or Baseline | LogP = 1.47 (Comparator: Methyl 3-amino-5-methylbenzoate) |
| Quantified Difference | ΔLogP = -0.27 (Target is ~18% lower, i.e., more hydrophilic) |
| Conditions | Predicted values from authoritative databases. Target data from Leyan (in-house); Comparator data from ChemSpider (ACD/LogP). |
Why This Matters
A lower LogP suggests reduced membrane permeability and potentially lower off-target binding risk, making the compound a more selective chemical probe or a more soluble intermediate.
